molecular formula C21H22N4OS B15023322 6-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

6-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B15023322
M. Wt: 378.5 g/mol
InChI Key: ZQXABDBOVBCYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHOXYPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a pyridazinone moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route often includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyridazinone Moiety: This step involves the cyclization of appropriate hydrazine derivatives with diketones.

    Attachment of the Methoxyphenyl Group: This is usually done via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-(4-METHOXYPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters such as acetylcholine. This inhibition can be competitive or non-competitive, depending on the specific structure and substituents of the compound .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridazinone derivatives, such as:

The uniqueness of 4-(4-METHOXYPHENYL)-5-METHYL-2-{1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL}-1,3-THIAZOLE lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)-1,3-thiazole

InChI

InChI=1S/C21H22N4OS/c1-11-18-13(3)25(14(4)19(18)12(2)24-23-11)21-22-20(15(5)27-21)16-7-9-17(26-6)10-8-16/h7-10H,1-6H3

InChI Key

ZQXABDBOVBCYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=NC(=C(S3)C)C4=CC=C(C=C4)OC)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.